molecular formula Pb4Th B14728036 CID 71354961 CAS No. 12202-55-0

CID 71354961

Cat. No.: B14728036
CAS No.: 12202-55-0
M. Wt: 1.06e+03 g/mol
InChI Key: NKWIEZLJLDIPHF-UHFFFAOYSA-N
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Description

CID 71354961 is a chemical compound identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis in a study focused on characterizing components of a natural extract, referred to as CIEO (Figure 1A, B) . The compound was isolated via vacuum distillation, with its content varying across fractions (Figure 1C). Its structural elucidation was supported by a mass spectrum (Figure 1D), which provides critical insights into its molecular weight and fragmentation pattern.

Properties

CAS No.

12202-55-0

Molecular Formula

Pb4Th

Molecular Weight

1.06e+03 g/mol

InChI

InChI=1S/4Pb.Th

InChI Key

NKWIEZLJLDIPHF-UHFFFAOYSA-N

Canonical SMILES

[Pb].[Pb].[Pb].[Pb].[Th]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71354961 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically includes the formation of key intermediates, followed by their transformation into the final compound through specific reaction conditions such as temperature, pressure, and the use of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors, automated control systems, and stringent quality control measures to maintain consistency in the product’s quality.

Chemical Reactions Analysis

Types of Reactions: CID 71354961 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the replacement of specific functional groups with new ones.

Scientific Research Applications

CID 71354961 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological targets. In industry, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 71354961 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which trigger a cascade of cellular events. These interactions can result in the activation or inhibition of specific enzymes, receptors, or signaling pathways, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 71354961 shares methodological parallels with oscillatoxin derivatives, a family of bioactive compounds studied for their structural complexity and biological activity. Key analogues include:

  • Oscillatoxin D (CID 101283546)
  • 30-Methyl-oscillatoxin D (CID 185389)
  • Oscillatoxin E (CID 156582093)
  • Oscillatoxin F (CID 156582092)

These compounds differ in substituents, such as methyl groups or hydroxylation patterns, which influence their physicochemical properties and bioactivity . For example, the addition of a methyl group in 30-Methyl-oscillatoxin D likely enhances its lipophilicity compared to Oscillatoxin D, altering membrane permeability and target binding. While this compound’s exact structure remains unspecified, its isolation via distillation and GC-MS profiling suggests it may share functional groups (e.g., esters or cyclic ethers) with oscillatoxins, which are known for their macrocyclic lactone rings .

Table 1: Structural and Functional Comparison of this compound and Oscillatoxin Derivatives
Compound (CID) Molecular Formula Key Functional Groups Bioactivity (Inferred)
This compound Not specified Likely esters/ethers Antimicrobial*
Oscillatoxin D (101M) Not specified Macrocyclic lactone Cytotoxic
30-Methyl-oscillatoxin D Not specified Methylated lactone Enhanced lipophilicity

*Bioactivity inferred from natural product context .

Physicochemical and Pharmacological Properties

A synthetic analogue, CID 57416287 (CAS 1254115-23-5), provides a benchmark for comparing solubility, log P, and bioavailability. Key data include:

  • Molecular formula : C7H14N2O
  • Log Po/w : 0.03 (consensus)
  • Solubility : 86.7 mg/mL (very soluble)
  • BBB permeability: No
  • CYP inhibition: None .

In contrast, this compound’s volatility (per GC-MS) suggests lower molecular weight and higher volatility than CID 57416285. Its lack of BBB permeability (if similar to CID 57416287) may limit CNS applications but could favor peripheral targeting.

Table 2: Physicochemical Comparison
Property This compound CID 57416287
Molecular Weight Moderate (GC-MS)* 142.20 g/mol
Log P Not available 0.03
Solubility Likely moderate 86.7 mg/mL
BBB Permeability Not tested No

*Inferred from GC-MS retention time .

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